molecular formula C14H17N3O2 B13153136 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13153136
M. Wt: 259.30 g/mol
InChI Key: NVZNGTHTZCQDFN-UHFFFAOYSA-N
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Description

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an ethyl group, a phenyl-substituted oxolane ring, and a dihydrotriazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Triazolone Core: The triazolone core is formed through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3-(3-phenyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an ethyl group, a phenyl-substituted oxolane ring, and a dihydrotriazolone core makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-ethyl-3-(3-phenyloxolan-2-yl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C14H17N3O2/c1-2-17-13(15-16-14(17)18)12-11(8-9-19-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,16,18)

InChI Key

NVZNGTHTZCQDFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=O)C2C(CCO2)C3=CC=CC=C3

Origin of Product

United States

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